molecular formula C11H11N3 B6166041 3-(5-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile CAS No. 28739-47-1

3-(5-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile

Cat. No.: B6166041
CAS No.: 28739-47-1
M. Wt: 185.2
InChI Key:
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Description

3-(5-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile is an organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic compounds containing a benzene ring fused to an imidazole ring. This compound is characterized by the presence of a nitrile group (-CN) attached to a propyl chain, which is further connected to a methyl-substituted benzodiazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile typically involves the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring. This can be achieved by the cyclization of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Methylation: The benzodiazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Nitrile Introduction: The final step involves the introduction of the nitrile group. This can be done by reacting the methyl-substituted benzodiazole with acrylonitrile in the presence of a base like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the benzodiazole ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzodiazole derivatives depending on the reagents used.

Scientific Research Applications

3-(5-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(5-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrile group and the benzodiazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole: A parent compound with similar structural features but without the nitrile group.

    5-methyl-1H-benzimidazole: Similar to the parent compound but with a methyl group at the 5-position.

    3-(1H-benzimidazol-1-yl)propanenitrile: Similar structure but without the methyl group.

Uniqueness

3-(5-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile is unique due to the presence of both the nitrile group and the methyl-substituted benzodiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

28739-47-1

Molecular Formula

C11H11N3

Molecular Weight

185.2

Purity

95

Origin of Product

United States

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